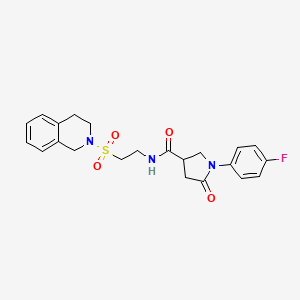

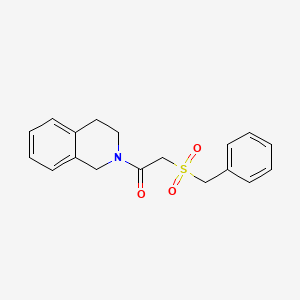

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea" is a derivative of the diaryl urea class, which is significant in medicinal chemistry due to its antiproliferative properties against various cancer cell lines. Although the exact compound is not directly mentioned in the provided papers, similar derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds generally consist of an aryl group attached to a urea moiety, which is further substituted with various functional groups that can influence their biological activity .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided papers, the synthesis of these compounds is not described in detail, but it can be inferred that similar synthetic strategies could be applied to the compound . The synthesis of such compounds is crucial as it allows for the creation of a library of derivatives with varying substituents, which can then be screened for biological activity .

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of a urea linkage between two aryl rings. The presence of substituents such as chloro, trifluoromethyl, and pyrimidinyl groups can significantly affect the compound's electronic distribution, conformation, and overall molecular shape, which in turn can influence its interaction with biological targets. The specific interactions between these functional groups and the target proteins are critical for the compound's antiproliferative activity .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions, including hydrolysis of the urea linkage, which can lead to the formation of the corresponding amines and isocyanates. The substituents on the aryl rings can also participate in reactions, such as nucleophilic aromatic substitution or oxidation, depending on their chemical nature. These reactions can be important for the metabolic fate of the compounds in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can increase the compound's lipophilicity, potentially affecting its bioavailability and distribution within the body. The pyrrolidinyl and pyrimidinyl groups may also contribute to the compound's ability to form hydrogen bonds, which can be important for its interaction with biological targets .

properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3N5O/c18-14-4-3-11(9-13(14)17(19,20)21)25-16(27)23-10-12-5-6-22-15(24-12)26-7-1-2-8-26/h3-6,9H,1-2,7-8,10H2,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDBSAHCOFPGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)

![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)

![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)